REACTION_CXSMILES
|
C([Li])(C)(C)C.CCCCC.Br[C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N:14]([S:21]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)(=[O:23])=[O:22])[CH:13]=1.C[O:31][B:32](OC)[O:33]C.Cl>C1COCC1>[B:32]([C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N:14]([S:21]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)(=[O:23])=[O:22])[CH:13]=1)([OH:33])[OH:31]
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Name
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solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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BrC1=CN(C2=CC=CC=C12)S(=O)(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-100 °C
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Type
|
CUSTOM
|
Details
|
After stirring 5 minutes at -100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The temperature was kept below -84° C. during the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with methylene chloride (3×30 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (3×30 ml) and brine (30 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
Drying (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
(Darco) and concentration
|
Type
|
CUSTOM
|
Details
|
afforded a tan foam
|
Type
|
WAIT
|
Details
|
Due to apparent decomposition at room temperature, the foam was stored at -80° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The residue was then partitioned between ether (20 ml) and 0.5 N NaOH (20 ml)
|
Type
|
EXTRACTION
|
Details
|
The purple ether layer was extracted with 10 ml of 0.5N NaOH
|
Type
|
WASH
|
Details
|
The combined green basic layer was washed with ether (20 ml)
|
Type
|
CUSTOM
|
Details
|
to afford a purple mixture, which
|
Type
|
EXTRACTION
|
Details
|
was extracted with methylene chloride (2×30 ml)
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CONCENTRATION
|
Details
|
(MgSO4) and concentration
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
B(O)(O)C1=CN(C2=CC=CC=C12)S(=O)(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 623 mg | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |